1-(3-((4-((4-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
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Description
1-(3-((4-((4-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H22ClFN6O2 and its molecular weight is 444.9. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well-documented. Given its complex structure, it’s likely that it interacts with its targets through multiple mechanisms. These could include direct binding to active sites, allosteric modulation, or interference with substrate binding .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other compounds, it may influence pathways related to cell signaling, protein synthesis, or metabolic processes .
Pharmacokinetics
Its physicochemical properties suggest it may have high gi absorption and could be bbb permeant . It’s also predicted to be a CYP1A2 inhibitor, which could impact its metabolism and potentially lead to drug-drug interactions .
Properties
IUPAC Name |
1-[3-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2.ClH/c1-14(29)15-3-2-4-18(13-15)24-20-25-19(23-17-7-5-16(22)6-8-17)26-21(27-20)28-9-11-30-12-10-28;/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSLDUIMZFLBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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